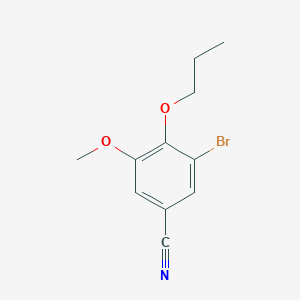

3-Bromo-5-methoxy-4-propoxybenzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

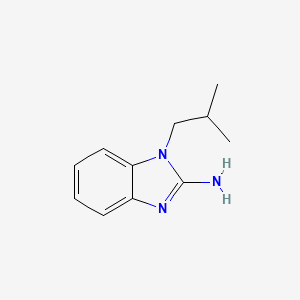

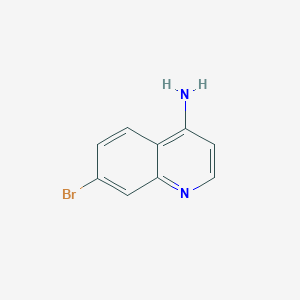

3-Bromo-5-methoxy-4-propoxybenzonitrile is a chemical compound with the empirical formula C11H12BrNO2 . It has a molecular weight of 270.12 .

Molecular Structure Analysis

The molecular structure of 3-Bromo-5-methoxy-4-propoxybenzonitrile consists of 11 carbon atoms, 12 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis

3-Bromo-5-methoxy-4-propoxybenzonitrile has a molecular weight of 270.12 g/mol . It has a computed XLogP3-AA value of 3.2, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 4 rotatable bonds . Its exact mass and monoisotopic mass are both 269.00514 g/mol . The topological polar surface area is 42.2 Ų . It has a heavy atom count of 15 .Wissenschaftliche Forschungsanwendungen

Herbicide Resistance in Plants

- A study focused on the herbicide bromoxynil, a photosynthetic inhibitor in plants. It explored introducing a gene encoding a specific nitrilase that converts bromoxynil into a less harmful compound. This gene, derived from a soil bacterium, conferred resistance to high levels of bromoxynil in transgenic tobacco plants (Stalker, McBride, & Malyj, 1988).

Anti-tumor Activities

- Another study synthesized novel 4-aminoquinazoline derivatives using a process that involved 4-(3-chloropropoxy)-3-methoxybenzonitrile. These derivatives exhibited significant anti-proliferative activities against Bcap-37 cell proliferation (Li, 2015).

Pharmaceutical Synthesis

- In pharmaceutical research, such compounds are used in the synthesis of complex molecules. For instance, the synthesis of the tetracyclic core of menogaril, an anthracycline antibiotic, involved similar bromo-methoxybenzonitrile compounds (Su, Wulff, & Ball, 1998).

Photodynamic Therapy for Cancer

- A study on zinc phthalocyanine derivatives for photodynamic therapy in cancer treatment highlighted compounds with similar structures. These derivatives showed promising properties as photosensitizers, essential for treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Environmental Chemistry

- In environmental chemistry, the degradation of bromoxynil under various conditions was studied. It's noteworthy that bromoxynil shares a similar structure with 3-Bromo-5-methoxy-4-propoxybenzonitrile. This research offers insights into the environmental impact and degradation pathways of such compounds (Knight, Berman, & Häggblom, 2003).

Photophysical Properties

- The photophysical properties of bromo-methoxybenzonitrile derivatives were investigated. These studies are crucial in understanding the light absorption and emission characteristics of such compounds, which have applications in materials science and photonics (Kumar & Raman, 2017).

Photochemistry

- Photochemical studies of halogenated phenols with CN substituents provide insight into their reactivity under light, which is significant for understanding the environmental behavior of these compounds and their use in chemical synthesis (Bonnichon, Grabner, Guyot, & Richard, 1999).

Photodegradation

- Understanding the photodegradation of bromoxynil, a structurally similar compound, in different environmental conditions is crucial for assessing the environmental impact and stability of these chemicals (Kochany, 1990).

Eigenschaften

IUPAC Name |

3-bromo-5-methoxy-4-propoxybenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c1-3-4-15-11-9(12)5-8(7-13)6-10(11)14-2/h5-6H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLJGWERCISNRNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1Br)C#N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364489 |

Source

|

| Record name | 3-bromo-5-methoxy-4-propoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-methoxy-4-propoxybenzonitrile | |

CAS RN |

515848-04-1 |

Source

|

| Record name | 3-bromo-5-methoxy-4-propoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[benzyl(methyl)amino]propanoic acid](/img/structure/B1270897.png)

![6-Bromo-4-methyl-1H-benzo[d]imidazole](/img/structure/B1270902.png)

![2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B1270925.png)

![N-[(3-phenoxyphenyl)methyl]pentan-3-amine](/img/structure/B1270927.png)